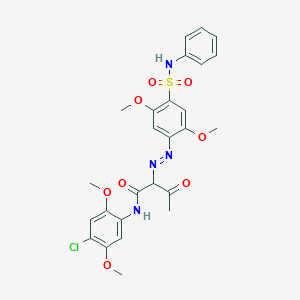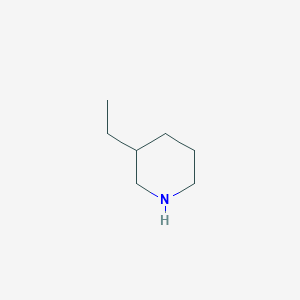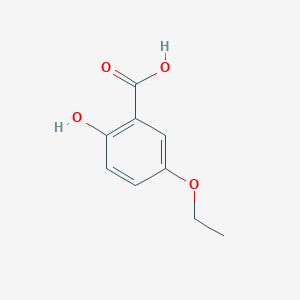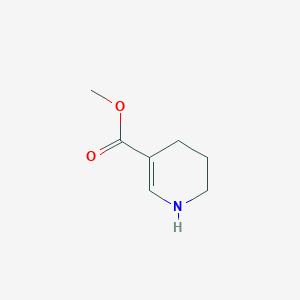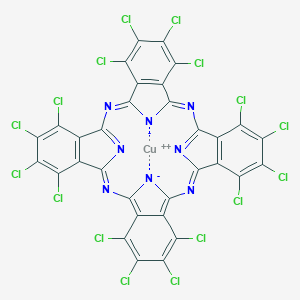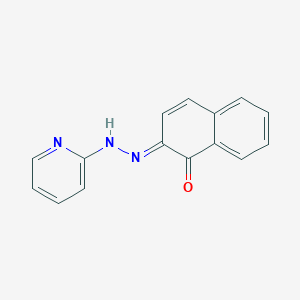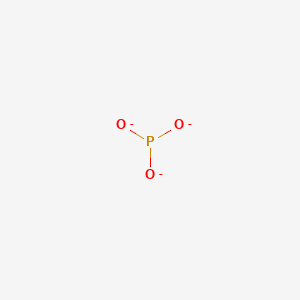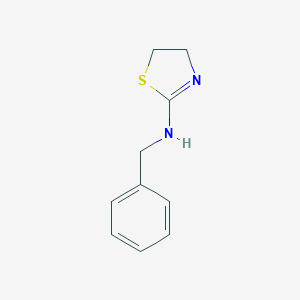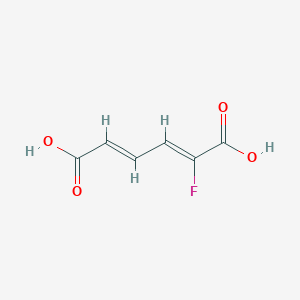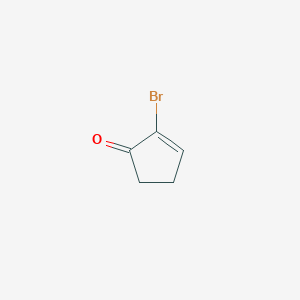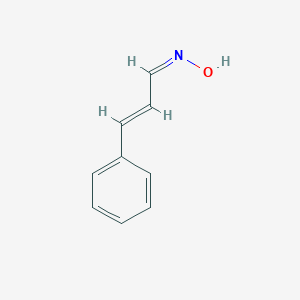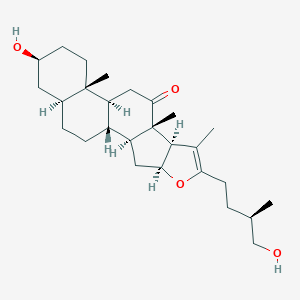
Pseudohecogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudohecogenin is a steroidal sapogenin that is derived from plants such as Agave sisalana and Yucca schidigera. It has gained significant attention due to its potential applications in scientific research. Pseudohecogenin is known for its anti-inflammatory, antifungal, and antiviral properties.
Applications De Recherche Scientifique
Pseudohecogenin has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Pseudohecogenin has also been found to have antifungal and antiviral properties, which make it a potential candidate for the treatment of fungal and viral infections.
Mécanisme D'action
The mechanism of action of pseudohecogenin is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Pseudohecogenin has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which can help in reducing inflammation. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses, which can help in treating fungal and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using pseudohecogenin in lab experiments is its anti-inflammatory, antifungal, and antiviral properties. These properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of using pseudohecogenin in lab experiments is its availability. Pseudohecogenin is not readily available, and its synthesis can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of pseudohecogenin. One of the future directions is to study its potential applications in the treatment of inflammatory diseases such as arthritis and asthma. Another future direction is to study its potential applications in the treatment of fungal and viral infections. Further research is also needed to understand the mechanism of action of pseudohecogenin and its biochemical and physiological effects.
Conclusion:
In conclusion, pseudohecogenin is a steroidal sapogenin that has gained significant attention due to its potential applications in scientific research. It has anti-inflammatory, antifungal, and antiviral properties, which make it a potential candidate for the treatment of various diseases. Pseudohecogenin can be synthesized from agave plants such as Agave sisalana, but its availability is limited. Further research is needed to understand the mechanism of action of pseudohecogenin and its potential applications in scientific research.
Méthodes De Synthèse
Pseudohecogenin can be synthesized from agave plants such as Agave sisalana. The plant material is first extracted with ethanol, and the extract is then hydrolyzed with hydrochloric acid. The resulting aglycone is then purified using chromatography techniques to obtain pseudohecogenin.
Propriétés
Numéro CAS |
11005-20-2 |
|---|---|
Nom du produit |
Pseudohecogenin |
Formule moléculaire |
C27H42O4 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-hydroxy-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |
InChI |
InChI=1S/C27H42O4/c1-15(14-28)5-8-22-16(2)25-23(31-22)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h15,17-21,23,25,28-29H,5-14H2,1-4H3/t15-,17+,18+,19-,20+,21+,23+,25+,26+,27-/m1/s1 |
Clé InChI |
YHGXHXTZNBXLKF-RVKDJADKSA-N |
SMILES isomérique |
CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
SMILES canonique |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



